[4-(3-fluorooxetan-3-yl)phenyl]methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-fluorooxetan-3-yl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with 3-fluorooxetane under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[4-(3-fluorooxetan-3-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-fluorooxetan-3-yl)benzaldehyde or 4-(3-fluorooxetan-3-yl)benzoic acid.
Reduction: Formation of 4-(3-fluorooxetan-3-yl)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[4-(3-fluorooxetan-3-yl)phenyl]methanol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(3-fluorooxetan-3-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a fluorooxetane group.
4-Methoxyphenylboronic acid: Another similar compound with a methoxy group at the para position.
3-Fluorophenylboronic acid: Contains a fluorine atom but lacks the oxetane ring.
Uniqueness
[4-(3-fluorooxetan-3-yl)phenyl]methanol is unique due to the presence of the fluorooxetane ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
2260937-39-9 |
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Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
[4-(3-fluorooxetan-3-yl)phenyl]methanol |
InChI |
InChI=1S/C10H11FO2/c11-10(6-13-7-10)9-3-1-8(5-12)2-4-9/h1-4,12H,5-7H2 |
InChI Key |
ZWRAAIGWGOWRHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)CO)F |
Purity |
95 |
Origin of Product |
United States |
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